molecular formula C7H9ClN2O B13297924 6-Chloro-2-ethoxypyridin-3-amine

6-Chloro-2-ethoxypyridin-3-amine

Cat. No.: B13297924
M. Wt: 172.61 g/mol
InChI Key: NOBKUIDMZCRXBG-UHFFFAOYSA-N
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Description

6-Chloro-2-ethoxypyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethoxypyridin-3-amine typically involves the chlorination of 2-ethoxypyridine followed by amination. One common method is the reaction of 2-ethoxypyridine with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by the reaction with ammonia or an amine to introduce the amino group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and amination reactions. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethoxypyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

6-Chloro-2-ethoxypyridin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methoxypyridin-3-amine: Similar in structure but with a methoxy group instead of an ethoxy group.

    2-Chloro-6-ethoxypyridin-3-amine: Similar but with the chlorine and ethoxy groups in different positions.

Uniqueness

6-Chloro-2-ethoxypyridin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and ethoxy groups can enhance its potential as a versatile intermediate in organic synthesis and its biological properties.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

6-chloro-2-ethoxypyridin-3-amine

InChI

InChI=1S/C7H9ClN2O/c1-2-11-7-5(9)3-4-6(8)10-7/h3-4H,2,9H2,1H3

InChI Key

NOBKUIDMZCRXBG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)Cl)N

Origin of Product

United States

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